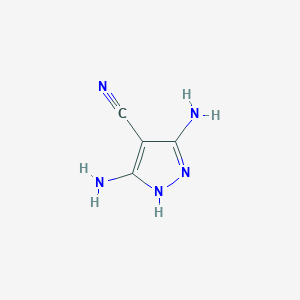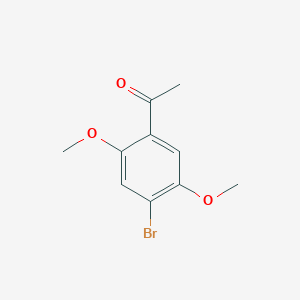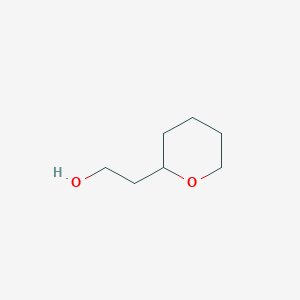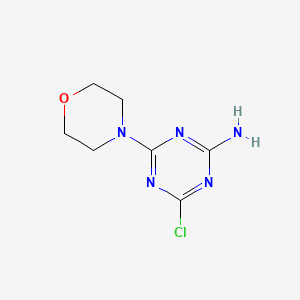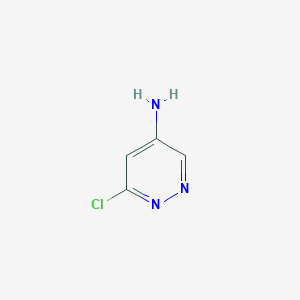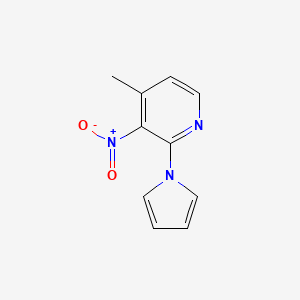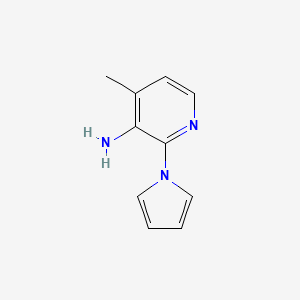
2-Chloro-pyridine-3,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-pyridine-3,5-dicarbaldehyde” is a chemical compound with the molecular formula C7H4ClNO2 . It has been used in the preparation of new compounds derived from reactions of pyridine-3,5-dicarboxylic acid .
Synthesis Analysis
The synthesis of “2-Chloro-pyridine-3,5-dicarbaldehyde” involves several steps. One method involves the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Another method involves the reaction of pyridine-3,5-dicarboxylic acid with thionyl chloride under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of “2-Chloro-pyridine-3,5-dicarbaldehyde” consists of a pyridine ring with a chlorine atom at the 2-position and aldehyde groups at the 3 and 5 positions . The molecular weight of the compound is 169.57 .Physical And Chemical Properties Analysis
“2-Chloro-pyridine-3,5-dicarbaldehyde” has a melting point of 70-71 °C and a predicted boiling point of 321.1±42.0 °C. Its predicted density is 1.437±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Development of Metal–Organic Frameworks (MOFs)
2-Chloro-pyridine-3,5-dicarbaldehyde: is instrumental in the synthesis of new Metal–Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with significant potential for applications in gas storage, separation, and catalysis .
Synthesis of Coordination Polymers
The compound serves as a precursor for the formation of coordination polymers with metals such as Cd, Zn, Co, and Cu. These polymers have diverse structural architectures and can exhibit unusual topologies, which are of great interest for materials science, magnetism, and optoelectronics .
Pharmaceutical Intermediates
In the pharmaceutical industry, 2-Chloro-pyridine-3,5-dicarbaldehyde is used as an intermediate for the synthesis of various drugs. It plays a crucial role in the development of compounds with medicinal properties, particularly in the creation of antihistamines and antiarrhythmics .
Agrochemical Synthesis
This compound is also utilized in the agricultural sector for producing agrochemicals , including fungicides and insecticides. Its reactivity allows for the creation of effective compounds that help in protecting crops from pests and diseases .
Ligand Synthesis for Catalysis
It acts as a ligand precursor for catalytic systems. Ligands derived from 2-Chloro-pyridine-3,5-dicarbaldehyde can bind to metal centers, facilitating various catalytic reactions, which are fundamental in industrial chemical processes .
Material Science Applications
The structural versatility of compounds derived from 2-Chloro-pyridine-3,5-dicarbaldehyde makes them suitable for the development of new materials with potential applications in electronics, photonics, and nanotechnology .
Organic Synthesis
2-Chloro-pyridine-3,5-dicarbaldehyde: is used in organic synthesis to introduce pyridine moieties into molecules, which is a common structural component in many organic compounds, including natural products, pharmaceuticals, and agrochemicals .
Analytical Chemistry
Derivatives of 2-Chloro-pyridine-3,5-dicarbaldehyde can be used as analytical reagents in chemical analysis. They can form complexes with various metals, which can be detected and quantified using different analytical techniques .
Eigenschaften
IUPAC Name |
2-chloropyridine-3,5-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGTPPMJGXGBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-pyridine-3,5-dicarbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

